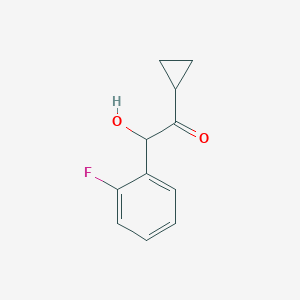

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone

Descripción general

Descripción

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets . This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots . The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Pharmacokinetics

Prasugrel, the parent drug, has a bioavailability of ≥79% . It is also mentioned that the elimination half-life is approximately 7 hours . The compound is excreted via urine and feces .

Result of Action

The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions . It should be noted that this compound may also increase the risk of bleeding events .

Actividad Biológica

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, also referred to as Prasugrel diketone or Impurity G, is a chemical compound with significant biological activity, particularly in the context of cardiovascular pharmacology. This compound is primarily studied for its role as an impurity in the antiplatelet drug Prasugrel, which is utilized to prevent blood clots in patients undergoing certain cardiovascular procedures. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁FO₂, with a molecular weight of 194.2 g/mol. The unique cyclopropyl structure enhances its interaction with biological targets, particularly the P2Y12 receptor on platelets. This receptor plays a vital role in platelet activation and aggregation, making it a key target in the design of antiplatelet therapies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.2 g/mol |

| Appearance | Pale yellow oil |

| Purity | ~95% |

This compound acts as a prodrug that requires metabolic activation to exert its pharmacological effects. Upon administration, it is converted into its active metabolite, R-138727, which selectively inhibits the P2Y12 receptor. This inhibition disrupts adenosine diphosphate (ADP)-mediated platelet activation, leading to reduced platelet aggregation and subsequently lowering the risk of thrombotic events.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant antiplatelet activity. The compound's ability to inhibit platelet aggregation has been demonstrated in various studies, highlighting its potential utility in cardiovascular therapeutics.

Case Studies

- Antiplatelet Efficacy : In a study examining the effects of Prasugrel and its impurities on platelet function, it was found that the presence of this compound could modulate the overall antiplatelet effect of Prasugrel. The study concluded that impurities like this compound might influence patient outcomes by altering drug efficacy and safety profiles .

- Safety Profile Assessment : A safety assessment conducted on patients receiving Prasugrel indicated that monitoring for impurities such as this compound is essential due to potential variations in therapeutic response .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with other antiplatelet agents:

| Compound Name | Molecular Formula | Mechanism of Action | Key Features |

|---|---|---|---|

| Prasugrel | C₁₁H₁₁F₃N₂O₂ | Prodrug; P2Y12 receptor inhibitor | Potent antiplatelet agent |

| Clopidogrel | C₁₅H₁₈ClN₃O₂S | Prodrug; P2Y12 receptor inhibitor | Different mechanism than Prasugrel |

| Ticagrelor | C₁₃H₁₈F₂N₄O₂ | Direct reversible P2Y12 inhibitor | Unique structure; rapid onset |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₁FO₂

- Molecular Weight : 194.2 g/mol

- Appearance : Clear pale yellow to yellow oil

- Purity : Approximately 95%

The compound features a cyclopropyl group and a fluorophenyl group, contributing to its unique reactivity and potential biological activity.

Antiplatelet Activity

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is primarily studied for its role as an impurity in Prasugrel, an antiplatelet drug. Research indicates that it interacts specifically with P2Y12 receptors on platelets, leading to significant pharmacological effects. Its ability to inhibit platelet aggregation positions it as a candidate for further exploration in cardiovascular therapies .

Safety and Efficacy Studies

Understanding the presence of this compound as an impurity in Prasugrel is crucial for assessing the safety and efficacy of the drug. Studies have shown that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs), necessitating thorough investigation into their impact.

Research Tool

Beyond its implications in drug safety, this compound serves as a valuable research tool in various chemical studies. Its unique structural features allow researchers to explore interactions within biological systems and develop new synthetic methodologies.

Propiedades

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIRUKGYDUOZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.